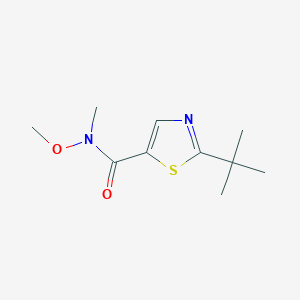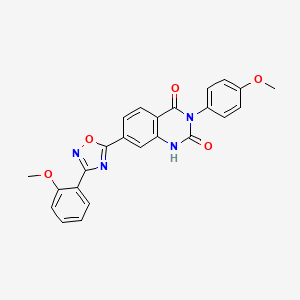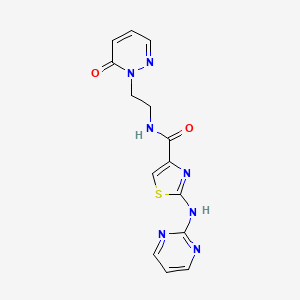
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development and other research applications.
Aplicaciones Científicas De Investigación
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide has been studied extensively for its potential applications in various scientific research fields. Some of the notable applications include:
1. Drug Development: This compound has shown promising results as a potential drug candidate for various diseases such as cancer, diabetes, and inflammation. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
2. Biochemical Research: this compound has been used as a biochemical probe to study various biological processes such as protein-protein interactions, enzyme kinetics, and signal transduction pathways.
3. Material Science: This compound has been used as a building block for the synthesis of various materials such as polymers, nanoparticles, and metal complexes. Its unique chemical structure and reactivity make it a useful tool for material science research.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects. Some of the notable effects include:
1. Inhibition of Enzymes: This compound has been shown to inhibit various enzymes such as proteases, kinases, and phosphatases. This inhibition can lead to various physiological effects such as cell cycle arrest, apoptosis, and inflammation.
2. Protein-Protein Interactions: this compound has been shown to interact with specific proteins, leading to the disruption of protein-protein interactions. This disruption can lead to various biochemical effects such as altered signaling pathways and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of the notable effects include:
1. Anti-Cancer Activity: This compound has been shown to have anti-cancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of specific enzymes and proteins involved in cancer cell growth and proliferation.
2. Anti-Inflammatory Activity: this compound has been shown to have anti-inflammatory activity in various animal models. Its mechanism of action involves the inhibition of specific enzymes and proteins involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. High Yield Synthesis: The synthesis of this compound typically yields high amounts of the product, making it a viable option for large-scale experiments.
2. Unique Chemical Structure: The unique chemical structure of this compound makes it a promising candidate for drug development and other research applications.
Some of the limitations of this compound include:
1. Limited Solubility: this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited Research: Despite its potential applications, there is still limited research on the compound, which can make it difficult to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide. Some of the notable directions include:
1. Drug Development: Further research is needed to fully understand the potential of this compound as a drug candidate for various diseases such as cancer, diabetes, and inflammation.
2. Material Science: The unique chemical structure of this compound makes it a promising candidate for the synthesis of various materials. Further research is needed to explore its potential applications in this field.
3. Biochemical Research: Further research is needed to fully understand the mechanism of action of this compound and its potential applications as a biochemical probe.
In conclusion, this compound is a promising compound for various scientific research applications. Its unique chemical structure and mechanism of action make it a potential candidate for drug development, biochemical research, and material science. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide involves the reaction of tert-butyl isocyanate, methylamine, and 2-mercaptoacetamide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization. The yield of the product is typically high, making this method a viable option for large-scale synthesis.
Propiedades
IUPAC Name |
2-tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)9-11-6-7(15-9)8(13)12(4)14-5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECHCKFMMIMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)


![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)
![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)